molecular formula C14H17FN4O2S B6435593 N-[1-(6-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide CAS No. 2549020-48-4

N-[1-(6-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide

Cat. No.: B6435593
CAS No.: 2549020-48-4
M. Wt: 324.38 g/mol
InChI Key: DLODIDASASYKKW-UHFFFAOYSA-N
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Description

N-[1-(6-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline ring, a pyrrolidine ring, and a methanesulfonamide group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide typically involves multiple steps, starting with the preparation of the quinazoline and pyrrolidine intermediates. The quinazoline ring can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone. The pyrrolidine ring is often constructed via a cyclization reaction of a suitable amine with a dihaloalkane.

The final step involves the coupling of the quinazoline and pyrrolidine intermediates, followed by the introduction of the methanesulfonamide group. This can be achieved through a nucleophilic substitution reaction using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Methanesulfonyl chloride in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(6-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring may bind to the active site of an enzyme, inhibiting its activity, while the pyrrolidine ring may enhance the compound’s binding affinity and selectivity. The methanesulfonamide group can contribute to the compound’s solubility and stability.

Comparison with Similar Compounds

N-[1-(6-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide can be compared to other compounds with similar structures, such as:

    Quinazoline derivatives: Known for their biological activity and therapeutic potential.

    Pyrrolidine derivatives: Widely used in medicinal chemistry for their pharmacological properties.

    Methanesulfonamide derivatives: Often used as intermediates in the synthesis of pharmaceuticals.

The uniqueness of this compound lies in its combination of these three functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(6-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O2S/c1-18(22(2,20)21)11-5-6-19(8-11)14-12-7-10(15)3-4-13(12)16-9-17-14/h3-4,7,9,11H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLODIDASASYKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=NC3=C2C=C(C=C3)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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